molecular formula C22H41N5O4 B1443863 (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt CAS No. 1485528-98-0

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt

Cat. No. B1443863
CAS RN: 1485528-98-0
M. Wt: 439.6 g/mol
InChI Key: VOLHOQKPWVJSOZ-ZLTKDMPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt, abbreviated as (S)-Boc-AAPA-DCHA, is a cyclic peptide derivative with a broad range of applications in scientific research. It is a synthetic molecule with a unique structure that makes it useful in a variety of research applications.

Scientific Research Applications

1. Gelation Properties

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt has been used in the synthesis of organic salts from tert-butoxycarbonyl (Boc)-protected L-amino acids. This has led to the creation of supramolecular gelators demonstrating remarkable load-bearing, moldable, and self-healing properties. These properties are attributed to a 1D hydrogen-bonded network in the gel, which is significant for potential applications in stress-bearing materials and other functional uses (Sahoo et al., 2012).

2. Synthesis of Inhibitors for Nitric Oxide Synthases

Derivatives of (S)-Boc-2-amino-5-azido-pentanoic acid have been studied as potential inhibitors of nitric oxide synthases (NOS). The modification of these compounds led to more potent inhibitors, indicating their utility in medicinal chemistry and pharmacological research (Ulhaq et al., 1998).

3. Conversion to Free Acids

The conversion of dicyclohexylammonium salts of protected amino acids to free acids is a crucial process in peptide synthesis. (S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt can undergo such transformations, which are essential in the preparation of peptides and protein research (Bodanszky & Bodanszky, 1994).

4. Solid-Phase Synthesis of Phosphopeptides

This compound has been used in the preparation of Boc-phosphoamino acid derivatives, which are crucial for the Boc-mode solid-phase synthesis of phosphopeptides. These derivatives and their applications in peptide synthesis are important for biochemical and pharmacological studies (Wakamiya et al., 1995).

properties

IUPAC Name

(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H18N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h11-13H,1-10H2;7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLHOQKPWVJSOZ-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Boc-2-amino-5-azido-pentanoic acid dicyclohexylammonium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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